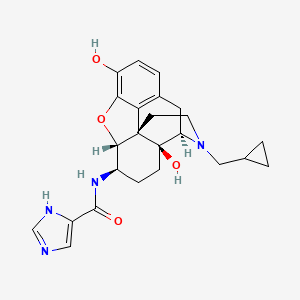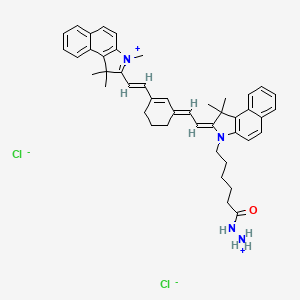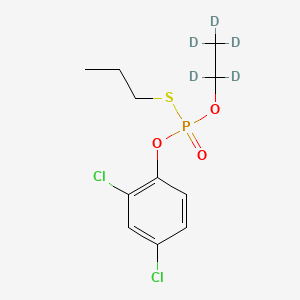
Zymostenol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zymostenol-d7, also known as 5a-Cholest-8-en-3b-ol-d7, is a deuterium-labeled compound. It is a stable isotope of 5a-Cholest-8-en-3b-ol, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the study of cholesterol biosynthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zymostenol-d7 is synthesized through the deuteration of 5a-Cholest-8-en-3b-ol. The process involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of 5a-Cholest-8-en-3b-ol. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium into the compound. The final product is then purified to achieve a high level of isotopic purity, typically greater than 99% .
Chemical Reactions Analysis
Types of Reactions
Zymostenol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Zymostenol-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation of cholesterol.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
Zymostenol-d7 acts as a substrate for Δ8,7-sterol isomerase (EBP), an enzyme involved in cholesterol biosynthesis. The enzyme catalyzes the conversion of this compound to its corresponding 7-isomer. This process is crucial for maintaining cholesterol homeostasis in cells. The deuterium labeling allows researchers to study the enzyme’s activity and the metabolic pathways involved in cholesterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Zymosterol: Another substrate for Δ8,7-sterol isomerase, but without deuterium labeling.
Lanosterol: A precursor in the cholesterol biosynthesis pathway.
Cholesterol: The final product of the biosynthesis pathway.
Uniqueness of Zymostenol-d7
This compound is unique due to its deuterium labeling, which provides several advantages in scientific research. The incorporation of deuterium enhances the compound’s stability and allows for precise tracing in metabolic studies. This makes this compound a valuable tool for understanding cholesterol biosynthesis and metabolism .
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i1D3,2D3,18D |
InChI Key |
QETLKNDKQOXZRP-HJSPSJIWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















